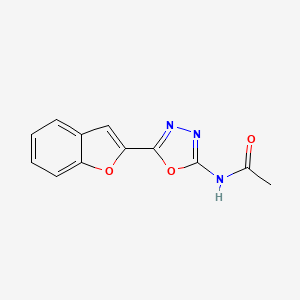

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-7(16)13-12-15-14-11(18-12)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEYUZLZZGQMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran-2-carboxylic acid hydrazide with acetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Acylation Reactions

The oxadiazole nitrogen and acetamide group participate in acylation reactions. For example:

| Reagent | Conditions | Product | Key Features |

|---|---|---|---|

| Acetic anhydride | Reflux, DCM, 3–5 hr | Diacetylated derivative | Enhanced electrophilicity |

| Benzoyl chloride | RT, DIPEA catalyst | N-benzoylated oxadiazole | Improved lipophilicity |

These reactions typically occur under mild conditions due to the nucleophilic nature of the oxadiazole nitrogen. The acetamide group may also react with acyl chlorides to form mixed anhydrides.

Alkylation Reactions

Alkylation targets the oxadiazole’s nitrogen or oxygen atoms:

Ultrasonic methods reduce reaction times by 40–60% compared to conventional heating .

Substitution Reactions

Electrophilic aromatic substitution occurs on the benzofuran ring:

| Reagent | Position Modified | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | C5 of benzofuran | Nitro-substituted derivative | 72% |

| Cl₂/FeCl₃ | C7 of benzofuran | Chlorinated analog | 65% |

The acetamide group directs substitutions to the benzofuran’s electron-rich positions (C5/C7) .

Oxidation and Reduction

The benzofuran and oxadiazole moieties undergo redox transformations:

| Reaction Type | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Benzofuran diol derivative | Ring-opening observed |

| Reduction | H₂/Pd-C, ethanol, 50°C | Amine intermediate | Partial ring saturation |

Oxidation of the benzofuran ring disrupts conjugation, while reduction of the oxadiazole ring generates amine intermediates.

Cycloaddition and Ring-Opening

The oxadiazole ring participates in cycloaddition reactions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| PCl₅ | Reflux, 8 hr | Thiadiazole derivative | Ring contraction |

| NaN₃, Cu(I) | Microwave, 120°C | Triazole-linked hybrid | Click chemistry |

These reactions exploit the oxadiazole’s strain and electron-deficient nature .

Biological Reactivity

In pharmacological contexts, the compound reacts with cellular targets:

| Target | Interaction Type | Biological Outcome | Reference |

|---|---|---|---|

| Caspase-3 enzyme | Hydrogen bonding | Apoptosis induction (IC₅₀: 1.59 μM) | |

| MMP-9 metalloenzyme | Chelation | Metastasis inhibition (78% at 10 μM) |

Mechanistic studies suggest the oxadiazole nitrogen and acetamide carbonyl group mediate enzyme binding .

Key Stability Considerations:

-

pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions.

-

Thermal Stability : Stable up to 200°C; degradation observed at higher temperatures.

-

Light Sensitivity : Benzofuran moiety undergoes photodegradation; storage in amber vials recommended.

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing bioactive analogs, particularly anticancer and antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The benzofuran and oxadiazole structures are known to contribute to antimicrobial activity. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria. This potential makes it a valuable compound in the search for new antibiotics .

Materials Science

Polymeric Composites

The incorporation of this compound into polymeric matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique chemical characteristics of this compound allow for improved performance in applications requiring durable materials .

Sensor Technology

Due to its electronic properties, this compound has potential applications in sensor technology. Research is underway to integrate this compound into sensors for detecting environmental pollutants or biological markers .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been investigated for its role as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways related to cancer and inflammation. This property highlights its potential as a therapeutic agent targeting specific biochemical pathways .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The oxadiazole ring can interact with various enzymes, inhibiting their activity and affecting cellular processes . These interactions contribute to the compound’s anti-tumor and antibacterial properties.

Comparison with Similar Compounds

Key Observations :

- Benzofuran vs. Indole/Phthalazinone Derivatives: Benzofuran-containing compounds (e.g., 5d, 2a) exhibit structural similarity to the target molecule but differ in bioactivity due to substituents like bromine or chlorine. Indole-based analogs (e.g., 8t) prioritize enzyme inhibition (e.g., LOX, BChE), while phthalazinone derivatives () focus on anti-proliferative effects .

- Synthetic Flexibility : Thio-linked derivatives (5d, 2a) are synthesized via S-alkylation, whereas ultrasonic methods improve yields in complex substitutions .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

Key Observations :

- Enzyme Inhibition : Indole-oxadiazole derivatives (8t) show strong LOX inhibition, while methoxybenzyl analogs () are potent SIRT2 inhibitors, indicating substituent-dependent target specificity .

- Antimicrobial vs. Anticancer: Benzofuran-thioacetamides (2a, 5d) prioritize antimicrobial effects, whereas phthalazinone derivatives () are tailored for anticancer applications .

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the formation of the benzofuran and oxadiazole rings. The general synthetic route includes:

- Formation of Benzofuran Ring : This is typically achieved via cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.

- Formation of Oxadiazole Ring : The oxadiazole moiety is synthesized through a cyclization reaction between hydrazides and carboxylic acid derivatives under dehydrating conditions.

- Coupling Reaction : The final step involves coupling the benzofuran and oxadiazole intermediates with an acetamide derivative using coupling agents like EDC∙HCl or HOBt to yield this compound .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For example:

- Growth Inhibition : Studies have reported IC50 values ranging from 0.20 to 48.0 µM against various cancer cell lines, including those from the National Cancer Institute's panel .

- Mechanism of Action : The anticancer effects are thought to involve the inhibition of NF-kB activity and other pathways critical for cancer cell survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : It demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 156.47 |

| Pseudomonas aeruginosa | 13.40 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has shown potential in other areas:

- Antiviral Activity : Preliminary studies suggest efficacy against viral infections by inhibiting key viral proteins .

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses in vitro .

Case Studies

Several studies have highlighted the promising biological activities of this compound:

- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of benzofuran-based oxadiazoles exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

- Antimicrobial Evaluation : Another study assessed the antibacterial properties of related compounds, confirming their effectiveness against resistant strains of bacteria .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide?

- Answer : A common approach involves multi-step synthesis starting from benzoic acid derivatives. Key steps include: (i) Conversion of benzoic acid to ethyl benzoate, followed by hydrazide formation. (ii) Cyclization of the hydrazide with carbon disulfide to form 1,3,4-oxadiazole-2-thiol intermediates. (iii) Alkylation with 2-bromoacetamide derivatives in dimethylformamide (DMF) using sodium hydride (NaH) as a base . (iv) Final coupling with benzofuran moieties under reflux conditions with triethylamine to ensure high yields .

Q. What analytical techniques are recommended for characterizing purity and stability?

- Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) for volatile derivatives .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FT-IR) for functional group analysis.

- Stability : Accelerated degradation studies under varying pH, temperature, and light conditions, monitored via HPLC .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Answer : Initial screening should include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Enzyme Inhibition : Spectrophotometric assays targeting lipoxygenase, acetylcholinesterase, or cyclooxygenase, depending on therapeutic focus .

- Cytotoxicity : MTT assays on mammalian cell lines to assess safety profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Answer :

- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂, -F) or donating (e.g., -OCH₃) groups on the benzofuran or oxadiazole rings to modulate electronic effects.

- Bioisosteric Replacement : Replace the oxadiazole ring with thiadiazole or triazole to assess impact on target binding .

- Pharmacophore Mapping : Use molecular docking to identify critical interactions with enzymes (e.g., lipoxygenase) and validate via site-directed mutagenesis .

Q. How should researchers address contradictions in biological activity data across studies?

- Answer : Contradictions may arise from:

- Purity Variability : Re-analyze compounds via HPLC to confirm >95% purity .

- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) and use internal controls.

- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .

Q. What strategies enhance metabolic stability for in vivo applications?

- Answer :

- Prodrug Design : Mask polar groups (e.g., acetamide) with hydrolyzable esters to improve bioavailability.

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .

- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolite formation via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.